molecular formula C11H13NO2 B6226206 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid CAS No. 856086-70-9

6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B6226206
CAS No.: 856086-70-9
M. Wt: 191.2
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Description

6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic organic compound with a quinoline backbone. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both a methyl group and a carboxylic acid group on the quinoline ring system imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-alkenyl aniline and aromatic aldehydes, the compound can be synthesized via a cascade reaction involving aza-Michael addition followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which influence its chemical reactivity and biological activity. This distinct structure allows for targeted modifications and applications in various fields.

Properties

CAS No.

856086-70-9

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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